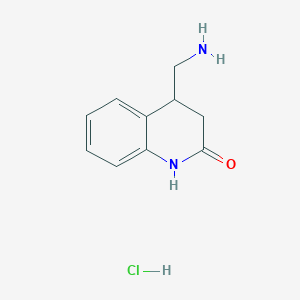

4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride

Beschreibung

4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is a bicyclic heterocyclic compound featuring a tetrahydroquinoline core substituted with an aminomethyl group at the 4-position, with a ketone at the 2-position. Its hydrochloride salt enhances solubility and stability for pharmacological applications. Structurally, it shares similarities with neuroactive and kinase-targeting molecules due to the tetrahydroquinoline scaffold, which is prevalent in CNS-targeting drugs .

Key physicochemical properties include a molecular formula of C₁₁H₁₃ClN₂O, molecular weight of 240.68 g/mol, and hydrogen-bond donor/acceptor counts of 3 and 3, respectively . Predicted collision cross-section (CCS) values for adducts like [M+H]⁺ (136.9 Ų) and [M+Na]⁺ (148.9 Ų) suggest moderate polarity, relevant for mass spectrometry-based pharmacokinetic studies .

Eigenschaften

IUPAC Name |

4-(aminomethyl)-3,4-dihydro-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9;/h1-4,7H,5-6,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYUVWJQYYQYRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2NC1=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzylamine with a suitable carbonyl compound, followed by cyclization and subsequent hydrochloride salt formation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively, leading to various therapeutic applications:

- Antimicrobial Activity : Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds similar to 4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride have shown efficacy against Mycobacterium smegmatis and Pseudomonas aeruginosa .

- Anticancer Properties : Studies have demonstrated that tetrahydroquinoline derivatives can inhibit the proliferation of cancer cells. For example, a library of 8-substituted tetrahydroquinolines was tested against several cancer cell lines, showing promising antiproliferative activity . The incorporation of the tetrahydroquinoline moiety into drug design is being explored for developing novel chemotherapeutic agents.

- Antimalarial Activity : The compound's derivatives have been studied for their potential in treating malaria. Certain synthesized 4-aminoquinolines exhibited high potency against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, suggesting that modifications to the tetrahydroquinoline structure can enhance antimalarial efficacy .

Biological Research

In biological studies, this compound serves as a valuable tool for understanding enzyme mechanisms and protein interactions:

- Enzyme Mechanisms : The compound is utilized in studies aimed at elucidating the mechanisms of action of various enzymes. Its ability to bind to specific molecular targets makes it useful for probing enzyme activity and inhibition .

- Protein Interactions : Research has leveraged this compound to investigate protein-ligand interactions, aiding in the understanding of biochemical pathways and potential drug targets .

Synthetic Methodologies

The synthesis of this compound is notable for its application in organic synthesis:

- Building Block in Organic Synthesis : This compound acts as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations that can lead to the development of new compounds with desired properties .

- Domino Reactions : Recent literature highlights the use of domino reactions involving tetrahydroquinolines to create diverse chemical entities efficiently. These methods often involve sequential reactions that simplify synthetic pathways while improving yields .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The tetrahydroquinolinone scaffold is versatile, with modifications influencing biological activity, solubility, and target affinity. Below is a comparative analysis of structurally related compounds:

Positional Isomers

- 3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one Hydrochloride: Differs in the aminomethyl group position (3- vs. 4-). Exhibits similar CCS values ([M+H]⁺: 136.9 Ų) but distinct electronic properties due to altered charge distribution .

Substituent Variations

- 6-(1-Aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one Hydrochloride: Replaces the 4-aminomethyl with a 6-aminoethyl group. Higher molecular weight (256.75 g/mol) and altered hydrogen-bonding capacity (H-donors: 4) .

- 7-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy}-1,2,3,4-tetrahydroquinolin-2-one Hydrate: Features a piperazine-dichlorophenyl side chain. Larger structure (C₂₃H₂₉Cl₂N₃O₃, 466.4 g/mol) with enhanced lipophilicity, suitable for CNS penetration .

Functional Group Additions

- N-(1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (26): Incorporates a thiophene-carboximidamide group. Synthesized via nitro reduction and carboximidamide coupling (yield: 56%) .

- 1-Pentyl-(3-phenylethylaminomethyl)-1H-quinolin-4-one Hydrochloride (43): Substituted with a phenylethylaminomethyl group. Synthesized via reductive amination (yield: 33%) and exhibits affinity for serotonin receptors .

Structural and Pharmacological Data Tables

Table 1: Structural Comparison of Tetrahydroquinolinone Derivatives

Table 2: Predicted Collision Cross-Section (CCS) Values

| Adduct Type | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 177.10224 | 136.9 |

| [M+Na]⁺ | 199.08418 | 148.9 |

| [M-H]⁻ | 175.08768 | 139.2 |

Key Findings and Implications

- Synthetic Flexibility: The tetrahydroquinolinone core allows diverse functionalization (e.g., nitro reduction, reductive amination) for optimizing pharmacokinetics .

- Positional Effects: The 4-aminomethyl group in the target compound may enhance target binding compared to 3-substituted isomers due to spatial orientation .

Biologische Aktivität

4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride (CAS No. 1354962-10-9) is a compound that has garnered attention for its potential biological activities. This article reviews its structural properties, biological effects, and relevant case studies related to its pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO with a molecular weight of approximately 212.67 g/mol. The compound features a tetrahydroquinoline scaffold which is significant in medicinal chemistry due to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 212.67 g/mol |

| CAS Number | 1354962-10-9 |

Antimicrobial Properties

Research indicates that tetrahydroquinoline derivatives exhibit antimicrobial properties. A study highlighted the synthesis of various tetrahydroquinoline compounds and their evaluation against different bacterial strains. The results demonstrated that certain derivatives possess significant antibacterial activity, potentially due to their ability to inhibit bacterial cell wall synthesis or interfere with metabolic pathways .

Neuroprotective Effects

Tetrahydroquinoline derivatives are also studied for their neuroprotective effects. Compounds within this class have shown promise in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their mechanisms may involve antioxidant activity and modulation of neurotransmitter systems .

Case Study: Inhibition of Thrombotic Factors

A recent investigation into the inhibition of coagulation factors Xa and XIa utilized a virtual library of hybrid molecules, including tetrahydroquinoline derivatives. The study found that these compounds could effectively inhibit thrombus formation, suggesting potential applications in treating thrombotic diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the quinoline ring can significantly impact potency and selectivity against target enzymes or receptors. For instance, modifications at the nitrogen positions have been linked to enhanced activity against specific bacterial strains .

Q & A

Q. What are the common synthetic routes for preparing 4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride?

The compound is typically synthesized via multi-step reactions involving reductive amination or catalytic hydrogenation. For example, nitro intermediates are reduced using Pd/C under hydrogen atmosphere (e.g., 72.9% yield achieved in ethanol with 2-day reaction time), followed by purification via flash chromatography . The hydrochloride salt is formed by treating the free base with HCl (1 M) in methanol, stirred at room temperature, and dried under reduced pressure .

Q. How is the purity and structural integrity of the compound validated?

Key analytical methods include:

Q. What purification methods are effective for isolating the hydrochloride salt?

Flash column chromatography (e.g., Biotage systems with gradients of dichloromethane/methanol) is commonly used. Precipitation via ether dilution after salt formation also aids in isolating crystalline solids .

Q. How is the hydrochloride salt stability assessed under different storage conditions?

Stability studies involve:

- Thermogravimetric analysis (TGA) : Monitors decomposition temperatures.

- Long-term storage tests : Samples stored at -20°C under argon show no degradation over 6 months. Avoid prolonged exposure to moisture or light .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Optimization strategies include:

Q. How should researchers address discrepancies in spectral data during characterization?

Q. What methods ensure enantiomeric purity in chiral derivatives?

Q. How is biological activity evaluated, particularly for nitric oxide synthase (NOS) inhibition?

- Enzyme assays : Recombinant human iNOS, eNOS, or nNOS expressed in Sf9 cells are incubated with the compound. Activity is measured via radioactive L-arginine to L-citrulline conversion.

- Selectivity profiling : Compare IC50 values across isoforms (e.g., iNOS vs. eNOS) to assess therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.